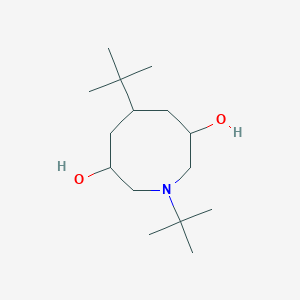

1,5-di-tert-butyl-3,7-azocanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-di-tert-butyl-3,7-azocanediol (DBAD) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DBAD is a diazo compound that contains two tert-butyl groups and a 3,7-azocane backbone. This compound is highly reactive and has been used in various research applications, including as a radical initiator and a cross-linking agent.

Mechanism of Action

The mechanism of action of 1,5-di-tert-butyl-3,7-azocanediol is based on its ability to generate free radicals upon activation. When 1,5-di-tert-butyl-3,7-azocanediol is exposed to heat or light, it undergoes homolytic cleavage to generate azo radicals. These radicals can then initiate polymerization reactions or cross-linking reactions by abstracting hydrogen atoms from monomers or polymers.

Biochemical and Physiological Effects

1,5-di-tert-butyl-3,7-azocanediol has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards cancer cells in vitro. This suggests that 1,5-di-tert-butyl-3,7-azocanediol may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,5-di-tert-butyl-3,7-azocanediol in lab experiments is its high reactivity. This allows for rapid and efficient polymerization or cross-linking reactions to occur. Additionally, 1,5-di-tert-butyl-3,7-azocanediol is relatively easy to synthesize and is stable under normal laboratory conditions.

One limitation of using 1,5-di-tert-butyl-3,7-azocanediol is its highly reactive nature, which can make it difficult to control the reaction conditions. Additionally, 1,5-di-tert-butyl-3,7-azocanediol can be hazardous to handle due to its potential to generate toxic gases upon decomposition.

Future Directions

There are several future directions for the use of 1,5-di-tert-butyl-3,7-azocanediol in scientific research. One potential application is in the synthesis of novel polymers with improved mechanical properties. Additionally, 1,5-di-tert-butyl-3,7-azocanediol could be used as a cross-linking agent in the fabrication of biomaterials for tissue engineering applications.

Another potential direction for future research is the use of 1,5-di-tert-butyl-3,7-azocanediol as an anticancer agent. Further studies are needed to determine the mechanism of action of 1,5-di-tert-butyl-3,7-azocanediol towards cancer cells and to evaluate its efficacy in vivo.

Conclusion

In conclusion, 1,5-di-tert-butyl-3,7-azocanediol is a synthetic compound that has shown promise in various scientific research applications. Its unique properties, including its high reactivity and ability to generate free radicals, make it a valuable tool for polymerization and cross-linking reactions. While further studies are needed to fully understand its biochemical and physiological effects, 1,5-di-tert-butyl-3,7-azocanediol has the potential to be used in a wide range of future research applications.

Synthesis Methods

1,5-di-tert-butyl-3,7-azocanediol can be synthesized through the reaction of tert-butyl azidoacetate with sodium hydride in tetrahydrofuran (THF) at low temperatures. The resulting intermediate is then treated with hydrochloric acid to yield 1,5-di-tert-butyl-3,7-azocanediol in high yields.

Scientific Research Applications

1,5-di-tert-butyl-3,7-azocanediol has been used in various scientific research applications due to its unique properties. In organic chemistry, 1,5-di-tert-butyl-3,7-azocanediol has been used as a radical initiator in polymerization reactions, such as the polymerization of styrene and butadiene. Additionally, 1,5-di-tert-butyl-3,7-azocanediol has been used as a cross-linking agent in the synthesis of polymers with improved mechanical properties.

properties

IUPAC Name |

1,5-ditert-butylazocane-3,7-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-14(2,3)11-7-12(17)9-16(15(4,5)6)10-13(18)8-11/h11-13,17-18H,7-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCFIGDTEPHAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(CN(CC(C1)O)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5131931.png)

![N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]propanamide](/img/structure/B5131941.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)

![ethyl N-[(2-oxo-2H-chromen-3-yl)carbonyl]tryptophanate](/img/structure/B5131951.png)

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)

![11-(1H-benzimidazol-2-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131956.png)

![4-(2-methylnaphtho[1,2-d][1,3]thiazol-1-ium-1-yl)-2-butanesulfonate](/img/structure/B5131968.png)

![1-ethyl-7-methyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5131973.png)

![[1-({1-[(2S)-2-amino-2-cyclohexylacetyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5131983.png)

![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5131991.png)

![9-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5132005.png)

![(4-methoxy-2,5-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5132018.png)

![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5132028.png)